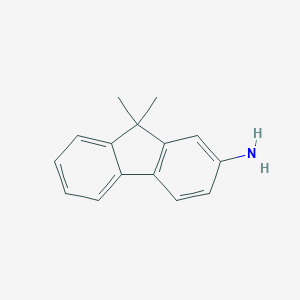

2-Amino-9,9-dimethylfluorene

描述

Significance of Fluorene (B118485) Derivatives in Contemporary Materials Science and Organic Synthesis

Fluorene and its derivatives are a class of compounds with a distinctive structure, featuring a biphenyl (B1667301) system bridged by a methylene (B1212753) group, creating a large π-conjugated system. sioc-journal.cn This arrangement endows them with unique functions, properties, and potential applications, particularly in materials science. sioc-journal.cn The C9 position of the fluorene ring is easily modified, allowing for the introduction of various functional groups to tailor the compound's properties without significantly altering the electronic characteristics of the fluorene core. sioc-journal.cn This versatility has made fluorene derivatives highly active and rapidly progressing subjects of research. sioc-journal.cn

In materials science, fluorene derivatives are crucial for the development of organic electronic materials. sioc-journal.cn They are extensively used in organic light-emitting diodes (OLEDs), where their structural stability and favorable electronic properties contribute to device efficiency and performance. chemimpex.comcymitquimica.com The fluorene core helps in forming stable, amorphous thin films, a key requirement for OLED fabrication. Furthermore, their inherent fluorescence is a desirable property for emissive layers in these devices. cymitquimica.comhcchems.com Beyond OLEDs, fluorene-based compounds are investigated for use in organic photovoltaics, solar cells, and as fluorescent probes for applications like biochemical tracking and environmental sensing. chemimpex.comsioc-journal.cn The incorporation of fluorene units into polymer backbones can also enhance mechanical properties and thermal stability, finding use in high-performance polymers. chemimpex.com

In the realm of organic synthesis, fluorene derivatives serve as important intermediates and building blocks. chemimpex.comsioc-journal.cn The reactivity of the fluorene ring and its substituents allows for a wide range of chemical transformations. sioc-journal.cn Efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions and Friedel-Crafts alkylations, have been developed to create a diverse library of fluorene derivatives with specific functionalities. organic-chemistry.orgrsc.org These derivatives are not only used for creating advanced materials but also have been explored in medicinal chemistry and for the synthesis of dyes and pigments. chemimpex.comsioc-journal.cn

Research Context of 2-Amino-9,9-dimethylfluorene within Fluorene Chemistry

Within the broad field of fluorene chemistry, this compound has carved out a specific and important niche. chemimpex.comcymitquimica.com It serves as a key intermediate for synthesizing more complex, functional molecules. hcchems.com The presence of the amino group at the 2-position significantly enhances its reactivity, making it a prime candidate for functionalization. chemimpex.comcymitquimica.com This allows researchers to attach various other chemical moieties to the fluorene core, thereby tailoring the final molecule's electronic and photophysical properties. chemimpex.comhcchems.com

The primary research focus for this compound is in the field of organic electronics and optoelectronics. chemimpex.comhcchems.com It is a foundational building block for materials used in OLEDs and organic photovoltaics. chemimpex.comcymitquimica.com For instance, it has been used to synthesize hole-transport materials, which are essential components in OLED devices. researchgate.net The dimethyl substitution at the 9-position is particularly important as it improves the solubility of the resulting materials and prevents intermolecular aggregation, which can quench fluorescence and decrease device efficiency. chemimpex.com

Furthermore, this compound is a precursor for creating advanced polymers, dyes, and pigments. chemimpex.com Research has shown its use in the synthesis of polyamides and polyarylates with unique electrochromic and electrofluorescent properties, meaning their color and fluorescence can be changed by applying an electric field. hcchems.comsemanticscholar.org These materials have potential applications in smart windows, displays, and sensors. semanticscholar.org The compound's fluorescent properties also make it a valuable component in the development of fluorescent probes for biological imaging. chemimpex.comhcchems.com

Scope and Research Trajectory of this compound Studies

The research trajectory for this compound is directed towards the creation of novel materials with enhanced performance for specific, high-tech applications. chemimpex.com Studies are increasingly focused on fine-tuning the molecular architecture of its derivatives to optimize their properties.

One major research avenue involves its use in developing chromophores for nonlinear optical (NLO) applications. nih.govacs.org NLO materials are in demand for technologies like optical switching and data storage. nih.gov Research has demonstrated that by strategically attaching electron-donating and electron-accepting groups to the this compound framework, it is possible to create molecules with significantly high hyperpolarizability, a key metric for NLO performance. nih.govacs.org

Another significant area of research is the synthesis of novel polymers. Scientists have successfully synthesized polyamides and polyarylates containing this compound units. hcchems.comsemanticscholar.org These polymers are often highly soluble in common organic solvents, possess high thermal stability, and exhibit interesting electrochromic and electrofluorescent switching capabilities. hcchems.comsemanticscholar.org The goal is to develop materials that can be easily processed into films for dual-switching electrochromic/electrofluorescent devices. semanticscholar.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 108714-73-4 |

| Molecular Formula | C₁₅H₁₅N |

| Molecular Weight | 209.29 g/mol |

| Appearance | White to off-white powder/crystal |

| Melting Point | 166.0 to 170.0 °C |

| Boiling Point | 374.2 °C at 760 mmHg |

| Density | 1.107 g/cm³ |

| Refractive Index | 1.631 |

| Flash Point | 194.3 °C |

Data sourced from references hcchems.comechemi.com

Table 2: Research Applications of this compound

| Application Area | Specific Use | Research Finding |

|---|---|---|

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Serves as a building block to enhance device efficiency and performance. chemimpex.comcymitquimica.com Used to synthesize hole-transport materials. researchgate.net |

| Polymer Chemistry | High-Performance Polymers, Electrochromic & Electrofluorescent Materials | Incorporated into polymer matrices to improve mechanical properties and thermal stability. chemimpex.com Used to create polyamides and polyarylates with reversible color and fluorescence changes under an electric field. hcchems.comsemanticscholar.org |

| Materials Science | Fluorescent Dyes, Nonlinear Optical (NLO) Materials | Acts as a precursor for fluorescent dyes used in biological imaging. chemimpex.com Forms the basis for chromophores with high hyperpolarizability for NLO applications. nih.govacs.org |

| Organic Synthesis | Chemical Intermediate | A versatile intermediate for synthesizing various functional materials due to its reactive amino group. chemimpex.comhcchems.com |

| Pharmaceutical Research | Drug Discovery | Used as an intermediate or scaffold in the development of new pharmaceutical compounds. chemimpex.comarborpharmchem.com |

Data sourced from references chemimpex.comcymitquimica.comhcchems.comresearchgate.netsemanticscholar.orgnih.govacs.orgarborpharmchem.com

Structure

3D Structure

属性

IUPAC Name |

9,9-dimethylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTJITRKAMCHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626968 | |

| Record name | 9,9-Dimethyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108714-73-4 | |

| Record name | 9,9-Dimethyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-dimethyl-9H-fluoren-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Amino 9,9 Dimethylfluorene

Established Synthetic Pathways to 2-Amino-9,9-dimethylfluorene Precursors

The synthesis of this compound typically begins with the preparation of its precursors, primarily through the alkylation of the fluorene (B118485) core and subsequent introduction of the amino group.

Alkylation and Substitution Reactions at the Fluorene Core

The initial step in synthesizing the target compound often involves the dimethylation of the fluorene molecule at the C9 position. This is a critical modification that enhances the solubility and thermal stability of the resulting materials. chemimpex.com

A common method for this alkylation is through a nucleophilic substitution reaction. aau.edu.et This can be achieved by treating fluorene with a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the acidic C9 position, followed by reaction with an alkyl halide. aau.edu.et However, this method is not suitable for fluorenes that are already halogenated, as a halogen-lithium exchange would occur more rapidly. aau.edu.et

Phase transfer catalysis offers an alternative and often more advantageous route for the synthesis of 9,9-dialkylated fluorenes. aau.edu.et This method utilizes a two-phase system, such as toluene (B28343) and aqueous sodium hydroxide (B78521), along with a phase transfer catalyst like a tetraalkylammonium bromide. aau.edu.et It has the benefit of being applicable to 2,7-dihalogenated fluorenes and avoids undesirable side reactions. aau.edu.et

A notable synthesis of 9,9-dimethylfluorene involves the reaction of fluorene with methyl iodide in the presence of potassium hydroxide and a catalytic amount of potassium iodide in dimethyl sulfoxide (B87167) (DMSO). asianpubs.org Another approach utilizes dimethyl carbonate as a methylating agent in the presence of a strong base like sodium hydride or potassium tert-butoxide. google.com This method is considered more environmentally friendly as it avoids the use of toxic and volatile reagents like methyl iodide. google.com

Following the dimethylation of the fluorene core, further substitutions are often required. For instance, the synthesis of 2-bromo-9,9-dimethylfluorene (B1278457) can be achieved by reacting 2-bromofluorene (B47209) with methyl iodide in the presence of sodium hydroxide and a phase transfer catalyst. chemicalbook.com This brominated derivative serves as a key intermediate for introducing the amino group.

Amination Reactions for Fluorene Derivatives

The introduction of the amino group at the C2 position of the 9,9-dimethylfluorene core is typically accomplished through the reduction of a nitro group or via a direct amination reaction.

A common strategy involves the nitration of 9,9-dimethylfluorene to produce 9,9-dimethyl-2-nitrofluorene. acs.org This nitration can be carried out using traditional methods with nitric acid and sulfuric acid, or with milder reagents like copper(II) nitrate (B79036) for improved regioselectivity and yield. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as hydrazine. nih.gov

Alternatively, the Buchwald-Hartwig amination reaction provides a powerful and versatile method for the direct formation of carbon-nitrogen bonds. rsc.orgnih.gov This palladium-catalyzed cross-coupling reaction can be used to couple a fluorene derivative, such as 2-bromo-9,9-dimethylfluorene, with an amine source. rsc.orgacs.org This method is known for its efficiency and broad substrate scope, allowing for the synthesis of a wide range of amino-functionalized fluorenes. rsc.orgresearchgate.netnih.gov Microwave-assisted Buchwald-Hartwig reactions have also been developed to accelerate the synthesis of such compounds. acs.org

Advanced Derivatization Techniques of this compound

The versatility of this compound stems from its amenability to further chemical modifications at both the amino group and the fluorene backbone. chemimpex.com

Functionalization of the Amino Group

The primary amino group of this compound is a reactive site that can be readily functionalized to introduce a variety of substituents, thereby tuning the electronic and optical properties of the molecule. chemimpex.com

One common derivatization is the N,N-diarylation of the amino group. For example, a CsF-assisted N,N-diarylation reaction with 4-fluorobenzonitrile (B33359) can be used to synthesize dinitrile compounds, which can then be hydrolyzed to form dicarboxylic acids. semanticscholar.org These dicarboxylic acids are valuable monomers for the synthesis of novel polyamides with interesting electrochromic and fluorescent properties. semanticscholar.org

Reductive methylation of the amino group using paraformaldehyde and sodium cyanoborohydride can be employed to yield the corresponding dimethylamino derivative. nih.gov This modification can enhance the electron-donating character of the substituent.

Regioselective Modifications at the Fluorene Backbone

In addition to modifying the amino group, the fluorene backbone itself can be further functionalized at specific positions to create more complex molecular architectures.

For instance, starting from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, a nucleophilic substitution with copper cyanide (CuCN) can introduce a cyano group at the 2-position, yielding 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. nih.gov This intermediate opens up further possibilities for derivatization.

The Buchwald-Hartwig amination can also be employed for regioselective modifications. For example, reacting a dibrominated fluorene derivative with an appropriate amine can lead to the synthesis of hole transport materials for applications in perovskite solar cells. rsc.org Suzuki-Miyaura coupling is another powerful tool for introducing aryl groups at specific positions on the fluorene core. rsc.org

Green Chemistry Approaches in this compound Synthesis

Efforts have been made to develop more environmentally friendly synthetic routes for this compound and its precursors, aligning with the principles of green chemistry.

A significant advancement is the use of dimethyl carbonate as a methylating agent for the synthesis of 9,9-dimethylfluorene. google.com This reagent is less toxic and has a higher boiling point than traditional methylating agents like methyl iodide or methyl bromide, making the process safer and reducing environmental pollution. google.com The wastewater generated from this process is also easier to treat. google.com

The use of water as a solvent in certain synthetic steps is another green chemistry approach. For example, a facile method for the C-H alkylation of fluorene has been reported to occur under aqueous conditions, which inhibits the formation of unwanted fluorenone byproducts. researchgate.net Furthermore, some catalytic reductive amination reactions can be performed in water, offering a more sustainable alternative to organic solvents. researchgate.netacs.org

Microwave-assisted synthesis is also gaining traction as a green technique. acs.org It can significantly reduce reaction times and energy consumption in processes like the Buchwald-Hartwig amination. acs.org

The development of ligand-free catalytic systems, such as the ruthenium-catalyzed direct sp3 C-H alkylation of fluorene using alcohols, also contributes to greener synthesis by simplifying the reaction setup and purification processes. acs.org

Enzymatic Synthesis of Aminofluorene-Based Compounds

The pursuit of sustainable and efficient synthetic routes has led to the exploration of enzymatic methods for producing aminofluorene-based compounds. Research in this area, although not extensive, highlights a significant shift from conventional chemical synthesis, which often involves challenging conditions and environmental concerns. dergipark.org.tr A novel approach has been developed for the synthesis of 2-Aminofluorene (B1664046) (PAF)-based materials through an enzymatic pathway, demonstrating a viable and environmentally conscious alternative. scilit.comresearchgate.net

This enzymatic method utilizes horseradish peroxidase as a catalyst in the presence of hydrogen peroxide (H₂O₂) to polymerize 2-aminofluorene. dergipark.org.tr The process involves preparing a mixture of 2-aminofluorene, the horseradish peroxidase enzyme, and a sodium phosphate (B84403) buffer in 1,4-dioxane. dergipark.org.tr H₂O₂ is then introduced gradually over several hours with continuous stirring. dergipark.org.tr This technique is noted for its rapid reaction rates and the significant advantage of not producing by-products upon completion of the synthesis. dergipark.org.tr

A key area of this research has been the functionalization of these enzymatically synthesized aminofluorene compounds with multi-walled carbon nanotubes (MWCNTs). scilit.comresearchgate.net The incorporation of MWCNTs at various concentrations into the 2-aminofluorene matrix aims to modify and enhance the structural, electrical, chemical, and optical properties of the resulting composite material for applications in organic solar cells (OSCs). scilit.com The integration of MWCNTs is intended to improve electrical conductivity and crystallinity within the active layer of these devices. dergipark.org.tr

Characterization of the resulting materials, designated as PAF1, PAF2, and PAF3 with increasing MWCNT concentrations, revealed significant changes in their thermal and electrochemical properties. Techniques such as differential scanning calorimetry (DSC) and cyclic voltammetry (CV) were used to evaluate these properties. scilit.com The data indicates that the inclusion of MWCNTs influences the material's thermal stability and charge transport characteristics. scilit.com For instance, PAF3 showed the highest melting point, while PAF1 had the highest glass transition temperature. scilit.com Furthermore, the energy gap (Egap) was found to be lowest for the compound with the highest concentration of MWCNTs (PAF3), suggesting improved charge transport properties. scilit.com

Table 1: Thermal and Electrochemical Properties of Enzymatically Synthesized 2-Aminofluorene (PAF)/MWCNT Composites

| Sample | Glass Transition Temp (Tg) (°C) | Melting Point (Tm) (°C) | Energy Gap (Egap) (eV) |

| PAF1 | 26.14 | - | 7.65 |

| PAF3 | - | 155.60 | 5.51 |

| Data sourced from a study on the enzymatic synthesis and functionalization of 2-Aminofluorene-based compounds. scilit.com |

This enzymatic approach represents a significant contribution to the sustainable synthesis of aminofluorene derivatives, achieving high purity and providing novel insights into the integration of these materials with nanostructures for advanced applications. dergipark.org.tr

Environmentally Benign Methylation Reagents in Fluorene Synthesis

The synthesis of 9,9-dimethylfluorene, a direct precursor to this compound, has traditionally relied on methylation reagents that pose significant environmental and safety hazards. google.com Reagents such as methyl iodide and dimethyl sulfate (B86663) are highly toxic, and methyl iodide is also volatile and explosive, leading to considerable environmental pollution and risk to human health. google.comgoogle.com Consequently, the development of greener synthetic routes using environmentally benign methylation reagents is a critical area of research.

A significant advancement in this area is the use of dimethyl carbonate (DMC) as a methylating agent for the synthesis of 9,9-dimethylfluorene. google.com This method involves reacting fluorene with dimethyl carbonate in an organic solvent system under alkaline conditions. google.com The use of DMC offers several advantages: it stabilizes the reaction process, is more economical, and, crucially, avoids the use of highly toxic and low-boiling-point substances like methyl iodide and methyl bromide. google.com The resulting wastewater from this process has a simpler composition, making it easier to treat. google.com This method is cited as having a low cost, high yield, and being environmentally friendly. google.com

Another approach towards a more environmentally sound synthesis of fluorene derivatives involves using trimethyl phosphate as a low-toxicity methylation reagent. google.com This has been applied in the synthesis of 9,9-bis(methoxymethyl)fluorene, a related diether. google.com The reaction conditions are mild, the yield is high, and the process is simpler, making it suitable for industrial-scale production. google.com While not a direct synthesis of 9,9-dimethylfluorene, it demonstrates the successful application of less hazardous phosphate-based reagents in modifying the fluorene backbone, moving away from the highly toxic dimethyl sulfate. google.com

The development of these methods reflects a broader trend in organic synthesis towards "green chemistry," which seeks to minimize or eliminate the use and generation of hazardous substances. bohrium.com Hypervalent iodine reagents have also been explored as environmentally friendly mediators in various organic reactions, including fluoroalkylation, showcasing the diverse strategies being employed to make chemical synthesis safer and more sustainable. bohrium.com

Table 2: Comparison of Methylation Reagents for Fluorene Synthesis

| Reagent | Key Characteristics | Environmental/Safety Profile |

| Methyl Iodide | Volatile liquid, low flash point | High toxicity, explosive, significant environmental pollution, harmful to humans. google.com |

| Dimethyl Sulfate | - | Highly toxic, harmful to humans and the environment. google.com |

| Dimethyl Carbonate | Stabilizes reaction, economical | Environmentally friendly, avoids low-boiling point poisons, produces easily treatable wastewater. google.com |

| Trimethyl Phosphate | Used for diether synthesis | Low toxicity, allows for mild reaction conditions. google.com |

Advanced Materials Applications of 2 Amino 9,9 Dimethylfluorene Derivatives

Organic Electronics and Optoelectronic Devices

Derivatives of 2-Amino-9,9-dimethylfluorene are extensively utilized in the field of organic electronics and optoelectronics. chemimpex.com The inherent properties of the fluorene (B118485) unit, such as high photoluminescence quantum yield and good thermal stability, make these derivatives promising candidates for various electronic devices. umich.edu

Fluorene-based materials are promising candidates for blue-light-emitting materials in OLEDs due to their high photoluminescent quantum yield (PLQY), good thermal stability, and excellent solubility. umich.edu The fluorene core is known to emit ultraviolet light and has a high PLQY of 0.72. mdpi.com By incorporating various side groups, the optical, thermal, and electrical properties of deep-blue fluorescent molecules can be enhanced. mdpi.com

For instance, hole-transporting materials (HTMs) are crucial components in OLEDs for their ability to transport holes and block electrons. nih.gov Spirobifluorene (SBF)-based HTMs have demonstrated excellent thermal stability, high glass transition temperatures, and high triplet energies, making them suitable for red, green, and blue OLEDs. nih.gov In one study, a series of fluorene-based hole-transporting materials were synthesized with bulky triarylamine moieties at the C-9 position, resulting in excellent thermal stability and high glass-transition temperatures (Tg = 139-171 °C). researchgate.net

Furthermore, derivatives of this compound have been used to create highly efficient and stable deep-blue-light-emitting materials. umich.edu By synthesizing oligofluorenyl blocks with electron-donating and electron-withdrawing groups, researchers have achieved high external quantum efficiencies (EQEs) in both undoped and doped OLEDs. umich.edu For example, a device using a hole-transporting material as the emitter exhibited deep-blue emission with CIE coordinates of (0.155, 0.051) and an EQE of 4.5%. mdpi.com

Below is a table summarizing the performance of some OLEDs incorporating this compound derivatives:

| Device Configuration | Emitter/Host Material | Max. EQE (%) | Luminance (cd/m²) | Emission Color |

| Undoped OLED | Oligofluorenyl block with electron donating/withdrawing groups (D1) | 2.6 | 2175 | Blue |

| Undoped OLED | Oligofluorenyl block with electron donating/withdrawing groups (D2) | 6.1 | 496 | Blue |

| Undoped OLED | Oligofluorenyl block with electron donating/withdrawing groups (D3) | 4.5 | 408 | Blue |

| Doped OLED | Oligofluorenyl block with electron donating/withdrawing groups | 8.6 | - | Blue |

| HTL/Emitter | 9,9-bis-(4-triphenyl-amine)-9H-fluorene (DTF) | 4.5 | - | Deep-Blue |

| HTL/Emitter | 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) | - | 21,412 | - |

In the realm of organic photovoltaics, derivatives of this compound are utilized in the synthesis of donor-acceptor copolymers. nih.gov These copolymers are designed to have a low band gap and absorb light in the visible and near-infrared regions, which is crucial for efficient solar energy conversion. nih.gov

For example, copolymers C1 and C2, which contain 9,9-dioctylfluorene-2,7-bis(trimethyleneboronate) to enhance solubility, were synthesized for use in bulk heterojunction photovoltaic devices. nih.gov When blended with PC70BM as the electron acceptor, these copolymers exhibited promising device performances. The power conversion efficiency (PCE) of the device with copolymer C1 reached 0.45%, with an open-circuit voltage (Voc) of 0.51 V, a short-circuit current density (Jsc) of 2.50 mA/cm², and a fill factor (FF) of 35%. nih.gov The device with copolymer C2 achieved a PCE of 0.34%, with a Voc of 0.56 V, Jsc of 2.01 mA/cm², and FF of 30%. nih.gov

Another approach involves the development of non-fullerene acceptors based on a fluorene core. A small molecule non-fullerene acceptor with a furan (B31954) π-spacer and end-capped with rhodanine (B49660) (FRd2) was developed for solution-processable bulk heterojunction OSCs. researchgate.net This design resulted in a power conversion efficiency of 9.4%, which is among the highest for this category of molecules. researchgate.net

The following table summarizes the performance of some OPV devices based on this compound derivatives:

| Copolymer/Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| C1 | 0.51 | 2.50 | 35 | 0.45 |

| C2 | 0.56 | 2.01 | 30 | 0.34 |

| FRd2 (non-fullerene acceptor) | - | - | - | 9.4 |

The development of new organic semiconductors is essential for achieving high-performance organic field-effect transistors (OFETs) with high mobility, large on/off ratios, and low threshold voltages. nih.gov Fluorene derivatives have been synthesized and characterized as solution-processed organic semiconductors for OFETs. tandfonline.com By tuning the HOMO/LUMO energy levels through different electron-acceptors, the charge transport properties can be optimized. tandfonline.com

In one study, a series of fluorenone-based small molecules were synthesized and used as organic semiconductors. A vacuum-deposited film of a fluorenone derivative with alkylated double thiophene (B33073) exhibited p-channel device characteristics with a hole mobility as high as 0.02 cm²/Vs and a current on/off ratio of 10⁷. researchgate.netresearchgate.net Another OFET fabricated from a dicyanovinylene-functionalized fluorene derivative with an octyl thiophene side group showed n-channel characteristics with an electron mobility of 0.0055 cm²/Vs and a current on/off ratio of approximately 10⁶. tandfonline.comresearchgate.net

Furthermore, fluorene-containing compounds have been developed where a more planar molecular structure is expected to enhance charge transport. nih.gov For instance, phenylene systems containing fluorene groups have shown higher mobilities, with one compound having a biphenyl (B1667301) core achieving a mobility of 0.32 cm² Vs⁻¹. nih.gov

The performance of some OFETs based on this compound derivatives is summarized in the table below:

| Semiconductor Material | Channel Type | Mobility (cm²/Vs) | On/Off Ratio |

| Fluorenone derivative with alkylated double thiophene | p-channel | 0.02 | 10⁷ |

| Dicyanovinylene-functionalized fluorene with octyl thiophene | n-channel | 0.0055 | ~10⁶ |

| Fluorene derivative with biphenyl core | p-channel | 0.32 | - |

Fluorene and fluorenone-based molecules are excellent platforms for engineering new materials with significant nonlinear optical (NLO) properties. researchgate.net These materials are promising for applications in optical second harmonic generation (SHG) and terahertz (THz) generation. researchgate.net The design of NLO materials often involves creating donor-π-acceptor (D-π-A) architectures to enhance the molecular first hyperpolarizability (β). nih.gov

A series of novel chromophores based on 9,9-dimethyl-9H-fluoren-2-amine with a "linear" conjugation pathway have been synthesized. nih.gov These chromophores showed a significant enhancement in both the first hyperpolarizability (βHRS) and the intrinsic hyperpolarizability (βint) compared to counterparts without this linear conjugation. nih.gov For instance, efficient Pd-catalyzed Heck coupling has been used to create fluorene derivatives with phosphonate (B1237965) and nitro electron-withdrawing groups, which exhibit two-photon absorption (2PA). ucf.edu The 2PA cross-sections for these derivatives were measured to be 650 and 1300 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ for the phosphonate and nitro compounds, respectively. ucf.edunjit.edu

The table below presents the nonlinear optical properties of some this compound derivatives:

| Chromophore | λmax (nm) | βHRS (10⁻³⁰ esu) | βint (10⁻³⁰ esu) | 2PA Cross-section (GM) |

| Fluorene derivative with phosphonate group | 383 | - | - | 650 |

| Fluorene derivative with nitro group | 414 | - | - | 1300 |

| Linearly conjugated D-π-A chromophore (SS1) | 428 | 130 | 85 | - |

| Linearly conjugated D-π-A chromophore (SS2) | 502 | 450 | 250 | - |

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)

Polymer Science and Engineering

The incorporation of the this compound moiety into polymer backbones leads to materials with improved mechanical properties and thermal stability. chemimpex.com These polymers find applications in industries such as packaging and automotive. chemimpex.com

Polyimides and polyamides are classes of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The introduction of the bulky, rigid 9,9-dimethylfluorene group into the polymer backbone can enhance solubility and processability without significantly compromising their desirable thermal properties.

A series of polyimides containing fluorene groups were synthesized by the polycondensation of the diamine monomer 9,9-bis(4-aminophenyl)fluorene (BAF) with various dianhydrides. researchgate.net These polyimides exhibited good solubility in aprotic polar organic solvents and high glass transition temperatures (Tg) above 300°C, with initial thermal decomposition temperatures exceeding 500°C for the aromatic polyimides. researchgate.net Similarly, novel aromatic polyamides containing the 2-diphenylamino-(9,9-dimethylfluorene) unit have been synthesized and shown to possess stable electrochemical and electrochromic properties. semanticscholar.org

The synthesis of a new dicarboxylic acid, N,N-di(4-carboxyphenyl)-2-amino-9,9-dimethylfluorene, and its subsequent polymerization with various aromatic diamines yielded polyamides with enhanced fluorescent properties. semanticscholar.org Furthermore, fluorinated polyimides have been developed to achieve low dielectric constants, a crucial property for electronics applications. titech.ac.jp The incorporation of fluorine atoms into the polyimide structure, often through the use of fluorine-containing monomers, can effectively lower the dielectric constant while maintaining high thermal stability. titech.ac.jp

The table below summarizes the properties of some polyimides and polyamides derived from this compound monomers:

| Polymer Type | Monomers | Tg (°C) | Decomposition Temp. (°C) | Key Properties |

| Polyimide | 9,9-bis(4-aminophenyl)fluorene (BAF) + various dianhydrides | >300 | >500 | Good solubility, high thermal stability |

| Polyamide | N,N-di(4-carboxyphenyl)-2-amino-9,9-dimethylfluorene + aromatic diamines | - | - | Enhanced fluorescent properties |

| Fluorinated Polyimide | Fluorine-containing dianhydrides and diamines | - | - | Low dielectric constant, high thermal stability |

Conjugated Polymers with Fluorene Moieties for Optoelectronic Applications

Conjugated polymers incorporating fluorene moieties, particularly derivatives of this compound, have garnered significant attention in the field of optoelectronics. The fluorene unit offers a rigid and planar biphenyl structure, which promotes π-electron delocalization along the polymer backbone, a critical factor for efficient charge transport. sigmaaldrich.com The inherent blue emission, high photoluminescence quantum yield, and excellent thermal stability of polyfluorenes make them prime candidates for active materials in a range of optoelectronic devices. chemimpex.comnih.gov

The amino group at the C-2 position of the this compound monomer provides a site for further functionalization, allowing for the fine-tuning of the polymer's electronic and photophysical properties. By incorporating electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be modulated to facilitate charge injection and transport in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.comhcchems.com For instance, the synthesis of polyarylates from a bisphenol monomer derived from this compound has been reported to yield polymers with high solubility and the ability to form transparent films, which are desirable characteristics for device fabrication. hcchems.com

The versatility of this compound as a building block allows for its incorporation into various polymer architectures, including copolymers. By copolymerizing fluorene units with other aromatic monomers, the emission color of the resulting polymer can be tuned across the visible spectrum. For example, the introduction of dicyanostilbene and 9,10-dicyanophenanthrene units into a polyfluorene main chain has been shown to induce energy transfer from the fluorene segments to these units, resulting in yellow-green and greenish-blue electroluminescence, respectively. nih.gov This strategy of intramolecular energy transfer is a powerful tool for achieving a wide range of emission colors from a single polymer platform.

Below is a table summarizing the properties of some conjugated polymers containing fluorene moieties:

| Polymer/Monomer | Comonomer(s) | Emission Color | Key Properties | Application(s) |

| Poly(9,9-dioctylfluorene) | - | Blue | High photoluminescence quantum yield, good thermal stability. | OLEDs |

| Polyarylate from N,N-di(4-hydroxyphenyl)-2-amino-9,9-dimethylfluorene | Terephthaloyl chloride, Isophthaloyl chloride | Not specified | High solubility in organic solvents, forms transparent films. | Optoelectronic devices |

| Polyfluorene copolymer | Dicyanostilbene | Yellow-Green | Intramolecular energy transfer. | OLEDs |

| Polyfluorene copolymer | 9,10-Dicyanophenanthrene | Greenish-Blue | Rigid structure, increased brightness in OLEDs. | OLEDs |

Impact of 9,9-Disubstitution on Polymer Processability and Performance

The substitution at the C-9 position of the fluorene ring is a critical aspect in the design of fluorene-based conjugated polymers, as it profoundly influences their processability and performance. mdpi.com Unsubstituted polyfluorenes are generally insoluble and intractable, which severely limits their application in solution-processed devices. The introduction of two substituents at the C-9 position disrupts the planarity of the polymer backbone and prevents close packing of the polymer chains, thereby enhancing their solubility in common organic solvents. researchgate.net

The nature and size of the substituents at the C-9 position play a significant role in determining the polymer's properties. For instance, the use of bulky alkyl or aryl groups, such as the two methyl groups in this compound, effectively increases the solubility of the resulting polymers. hcchems.com This improved solubility is crucial for fabricating uniform and high-quality thin films through techniques like spin-coating, which is essential for the performance of optoelectronic devices. rsc.org Research has shown that polymers based on 9,9-disubstituted fluorenes exhibit good solubility in solvents like chloroform.

Beyond solubility, the 9,9-disubstitution also affects the morphology and photophysical properties of the polymer films. mdpi.comnih.gov The side chains can influence the interchain interactions and the formation of different phases in the solid state. For example, the formation of a more ordered β-phase with extended planar conformation can be influenced by the choice of solvent and the nature of the side chains. researchgate.net Furthermore, bulky substituents can act as insulating barriers between the polymer backbones, which can reduce aggregation-induced quenching of fluorescence and lead to higher photoluminescence quantum yields in the solid state. researchgate.net The introduction of bulky triphenylamine (B166846) (TPA) groups at the 9,9-position of fluorene-based photosensitizers has been shown to suppress charge transport resistance and enhance interfacial electron transfer, leading to highly efficient hydrogen evolution. repec.org

The following table details the effects of different C-9 substituents on polyfluorene properties:

| C-9 Substituent | Impact on Solubility | Impact on Film Morphology | Impact on Performance |

| Hydrogen (unsubstituted) | Poor | Crystalline, insoluble | Difficult to process |

| n-Octyl | Good | Can form glassy or β-phase | Improved processability, potential for high efficiency |

| Methyl | Good | Amorphous | Good solubility for device fabrication |

| Phenyl | Good | Can reduce aggregation | Enhanced light-harvesting and charge transfer |

| Triphenylamine (TPA) | Good | Bulky structure | Suppressed charge transport resistance, enhanced interfacial electron transfer |

Fluorescent Probes and Sensing Platforms

The inherent fluorescence of the fluorene scaffold makes this compound and its derivatives excellent candidates for the development of fluorescent probes and sensors. chemimpex.comhcchems.com These materials are characterized by high fluorescence quantum yields and photostability, which are essential for sensitive and reliable detection. nih.govnjit.edu

Development of Fluorescent Dyes for Biological Imaging and Diagnostics

Fluorene-based fluorescent probes have been successfully developed for biological imaging and diagnostics. nih.govnih.govtocris.com Their high two-photon absorption cross-sections make them particularly suitable for two-photon fluorescence microscopy, a powerful technique for live-cell imaging with deeper tissue penetration and reduced photodamage. njit.eduresearchgate.netucf.edu The amino group on the this compound core can be functionalized to create reactive probes that can be covalently attached to biomolecules such as proteins and antibodies. nih.govresearchgate.net

For instance, fluorene derivatives have been designed as amine-reactive fluorescent probes for labeling amine-containing biomolecules. nih.gov These probes exhibit high fluorescence quantum yields (typically >0.7) and possess high photostability. nih.govresearchgate.net The utility of these probes has been demonstrated in staining H9c2 rat cardiomyoblasts for epi-fluorescence and two-photon fluorescence microscopy imaging. nih.gov The development of such probes addresses the demand for better-performing dyes for multiphoton imaging, as many commercially available dyes suffer from low two-photon absorption cross-sections and photobleaching. njit.eduresearchgate.net

The following table provides examples of fluorene-based fluorescent dyes and their applications in biological imaging:

| Fluorescent Dye Derivative | Target Biomolecule/Application | Imaging Technique | Key Features |

| Amine-reactive fluorene probe | Amine-containing biomolecules (e.g., proteins) | Two-photon fluorescence microscopy | High fluorescence quantum yield (>0.7), high photostability, high two-photon absorption cross-section |

| Fluorene-based probe for Zn2+ | Zinc ions (Zn2+) in biological samples | Two-photon fluorescence microscopy | High selectivity and sensitivity for Zn2+, ratiometric fluorescence detection |

| Fluorescein-based hydrazone | Mercury ions (Hg2+) in living cells | Fluorescence spectroscopy | High selectivity and sensitivity for Hg2+, live-cell imaging capability |

Design of Fluorene-Based Chemosensors for Environmental Monitoring

The development of sensitive and selective chemosensors for the detection of environmental pollutants is of great importance. nih.govnih.gov Fluorene-based compounds have emerged as promising platforms for the design of such chemosensors due to their strong fluorescence, which can be modulated upon interaction with specific analytes. grafiati.comekb.eg Derivatives of this compound can be functionalized with specific recognition units to create chemosensors for various environmental contaminants, particularly heavy metal ions. mdpi.com

For example, novel dipicolylamino derivatives of fluorene have been synthesized and shown to exhibit exceptional selectivity for the detection of Cu(II) ions through fluorescence turn-off sensing. researchgate.net These sensors demonstrated low detection limits in the micromolar range. researchgate.net Furthermore, the resulting copper complex could then be used for the selective fluorescence turn-on detection of the herbicide glyphosate. researchgate.net Similarly, fluorene-based probes containing a dibenzosubstituted oxaaza macrocycle have been developed for the selective detection of Zn2+. nih.gov Other fluorene-based chemosensors have been designed for the detection of other heavy metal ions such as Hg2+, Cd2+, and Pb2+. grafiati.commdpi.comnih.gov These sensors often rely on mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) to produce a fluorescence response upon binding to the target analyte.

A summary of fluorene-based chemosensors for environmental monitoring is presented in the table below:

| Chemosensor | Target Analyte | Sensing Mechanism | Detection Limit |

| Dipicolylaminofluorene derivative | Cu(II) ions | Fluorescence turn-off | 0.99 μM |

| Cu(II)-fluorene complex | Glyphosate | Fluorescence turn-on | 0.93 μM |

| Fluorene-based probe with oxaaza macrocycle | Zn(II) ions | Ratiometric fluorescence | 10⁻⁴ to 10⁻⁶ M |

| Fluorescein-hydrazone derivative | Hg(II) ions | Fluorescence enhancement | 0.23 µM |

Solvatochromic Effects in Aminofluorene Derivatives for Polarity Sensing

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a valuable property for developing sensors that can probe the local microenvironment. nih.govmdpi.com Aminofluorene derivatives, with their inherent donor-acceptor (push-pull) structure, often exhibit significant solvatochromic effects. nih.gov The amino group acts as an electron donor, and the fluorene core can be functionalized with an electron-withdrawing group to enhance this effect.

Upon photoexcitation, these push-pull molecules undergo an intramolecular charge transfer (ICT), leading to a highly dipolar excited state. nih.govmdpi.com In more polar solvents, this excited state is stabilized, resulting in a red-shift of the emission wavelength. nih.gov This sensitivity to solvent polarity makes aminofluorene derivatives excellent candidates for use as fluorescent probes for polarity sensing in various chemical and biological systems. researchgate.net For instance, a nucleoside bearing a solvatochromic push-pull fluorene fluorophore has been synthesized and shown to exhibit a large solvatochromic shift, with emission maxima ranging from 421 nm to 544 nm in different solvents. rsc.org This probe was successfully used to monitor DNA-protein and DNA-lipid interactions, which are accompanied by changes in the local microenvironment polarity. rsc.org

The table below illustrates the solvatochromic properties of a fluorene derivative in different solvents:

| Solvent | Dielectric Constant | Emission Maximum (nm) |

| Toluene (B28343) | 2.38 | 421 |

| Chloroform | 4.81 | 465 |

| Dichloromethane | 8.93 | 480 |

| Acetonitrile | 37.5 | 520 |

| Water | 80.1 | 544 |

Theoretical and Computational Investigations of 2 Amino 9,9 Dimethylfluorene Systems

Structure-Property Relationships and Predictive Modeling

Correlation of Molecular Structure with Nonlinear Optical Behavior

The nonlinear optical (NLO) properties of materials are of significant interest for applications in optical switching, light modulation, and memory storage devices. In donor-π-acceptor (D-π-A) type molecules, a key strategy for enhancing the first hyperpolarizability (β), a measure of the second-order NLO response, is to connect electron-rich and electron-deficient groups through a π-conjugated linker.

Research on chromophores derived from 2-Amino-9,9-dimethylfluorene has demonstrated a strong correlation between the molecular structure and the resulting NLO behavior. A critical factor is the pathway of π-conjugation within the molecule. A series of novel chromophores with a "linear" conjugation path have shown a significant enhancement in both the first hyperpolarizability (βHRS) and the intrinsic hyperpolarizability (βint) compared to their counterparts with a "nonlinear" conjugation path, even when the donor, acceptor, and π-conjugated linker are identical. nih.gov This highlights the superiority of a linear molecular design for maximizing the NLO response in these systems. nih.govacs.org

The molecular structures of these chromophores were optimized using the B3LYP/6-31G(d,p) basis set to understand their electronic transitions. nih.govacs.org The low-energy bands in their absorption spectra are attributed to intramolecular charge transfer (ICT) from the N,N-dimethyl aryl donor group to the acceptor, which is a key contributor to the NLO properties. nih.govacs.org

Furthermore, single-crystal X-ray analysis of some of these chromophores has provided unambiguous structural assignments and allowed for the correlation of the βHRS with the solid-state structures. nih.govacs.org In the crystalline state, intermolecular interactions can lead to supramolecular staggered packing, which stabilizes the molecules and restricts molecular rotations, thereby inhibiting nonradiative energy dispersion. nih.govacs.org

Theoretical studies on related asymmetric spirosilabifluorene derivatives have also shown that these compounds can possess remarkably large molecular second-order polarizabilities. nih.gov These studies suggest that charge transfer along specific molecular axes plays a crucial role in the NLO response, further emphasizing the importance of molecular geometry and electronic structure. nih.gov

| Structural Feature | Observation | Impact on NLO Properties | Supporting Evidence |

|---|---|---|---|

| π-Conjugation Path | "Linear" conjugation pathway shows superior NLO response compared to a "nonlinear" path. | Significant enhancement of first hyperpolarizability (β~HRS~) and intrinsic hyperpolarizability (β~int~). | Comparative studies of linearly and nonlinearly conjugated chromophores. nih.gov |

| Donor-Acceptor Architecture | Appending electron-rich (donor) and electron-deficient (acceptor) groups at the extremes of a π-conjugated linker. | Creates a dipolar D-π-A architecture that is essential for a large molecular first hyperpolarizability. nih.gov | Design and synthesis of various D-π-A chromophores based on this compound. nih.gov |

| Intramolecular Charge Transfer (ICT) | Low-energy bands in the absorption spectra are attributed to D → A transitions. | Contributes significantly to the NLO response. | Theoretical calculations (B3LYP/6-31G(d,p)) and experimental absorption data. nih.govacs.org |

| Solid-State Packing | Interdimer supramolecular interactions can lead to staggered packing. | Stabilizes the molecules and restricts rotations, which can inhibit nonradiative energy dispersion. nih.govacs.org | Single-crystal X-ray analysis of selected chromophores. nih.govacs.org |

Design Principles for Tunable Photophysical Characteristics

The ability to tune the photophysical properties of this compound systems is crucial for their application in various optoelectronic devices. The design of these molecules is guided by principles that allow for precise control over their absorption and emission characteristics, as well as their energy levels.

One of the primary design principles is the modulation of the "push-pull" character of the D-π-A system. This is achieved by varying the strength of the electron-donating and, more commonly, the electron-accepting groups. By systematically changing the acceptor moiety, it is possible to tune the photophysical properties of the resulting chromophores.

For instance, in a series of chromophores based on this compound, modifying the acceptor group from a simple dicyanovinyl group to more complex cyanostilbene derivatives with different substituents (e.g., -Br, -NO2) leads to predictable shifts in the absorption spectra. nih.gov An increase in the acceptor strength generally results in a red shift (bathochromic shift) of the low-energy ICT absorption band. nih.govacs.org This is because a stronger acceptor lowers the energy of the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap. nih.gov

The experimental absorption data for these systems show a good correlation with theoretically calculated spectral data. nih.govacs.org For example, within a group of cyanostilbene-based chromophores, a nitro-substituted derivative exhibited the most bathochromic shift and the lowest HOMO-LUMO gap, consistent with the increased acceptor strength of the nitro group. nih.govacs.org

Another design consideration is the length of the π-conjugated bridge connecting the donor and acceptor. Extending the conjugation path can also lead to a bathochromic shift in the absorption spectra and a smaller optical gap. nih.gov This combined effect of modulating the π-conjugation length and the acceptor strength provides a versatile toolkit for tuning the photophysical properties of these materials. nih.govacs.org

| Design Principle | Method of Implementation | Effect on Photophysical Properties | Example |

|---|---|---|---|

| Modulation of Acceptor Strength | Varying the electron-withdrawing capability of the acceptor group in D-π-A systems. | - Red shift (bathochromic shift) in absorption spectra with increasing acceptor strength.

| Comparing cyanostilbene acceptors with different substituents (-Br vs. -NO~2~). The nitro-substituted derivative shows a more pronounced red shift. nih.govacs.org |

| Extension of π-Conjugation Path | Increasing the length of the conjugated bridge between the donor and acceptor. | - Bathochromic shift in both high-energy and low-energy absorption bands.

| Moving from a chromophore with a shorter π-conjugation path to one with a longer path results in red-shifted absorption. nih.gov |

| Combined Modulation | Simultaneously adjusting both the π-conjugation length and the acceptor strength. | Allows for fine-tuning of the optical gap and absorption characteristics. | The combined effect of a longer π-bridge and a stronger acceptor leads to a smaller optical gap due to changes in both HOMO and LUMO levels. nih.gov |

Supramolecular Architectures and Intermolecular Interactions Involving 2 Amino 9,9 Dimethylfluorene

Crystal Engineering and Solid-State Packing

For instance, donor-π-acceptor (D-π-A) chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine framework have been crystallized and analyzed. X-ray crystallography reveals that these compounds can form centrosymmetric structures, often crystallizing in triclinic systems with a P1̅ space group. nih.gov In such arrangements, molecules often form antiparallel dimers within the unit cell. nih.gov The quality and efficiency of organic light-emitting diodes (OLEDs) made from fluorene (B118485) derivatives depend crucially on the stacking mode of the fluorene motif in the crystal structure. researchgate.net The specific arrangement, such as the formation of supramolecular staggered packing, is facilitated by a combination of intermolecular forces that stabilize the molecules and restrict molecular rotations, which can inhibit non-radiative energy dispersion. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Describes the basic crystal geometry and symmetry. |

| Space Group | P1̅ | |

| H-Bonding Interaction Distance | 3.140 Å | Distance between NO2 group and a CH of the fluorene ring of an adjacent molecule, indicating a hydrogen bond. nih.gov |

| CH−π Interaction Distances | 3.171 Å, 3.390 Å | Distances between the phenyl ring of a stilbene (B7821643) unit and CH of the fluorene unit, indicating strong stabilizing interactions. nih.gov |

Hydrogen Bonding Interactions in Fluorene Derivatives

Hydrogen bonding plays a pivotal role in directing the assembly of molecules containing the 2-Amino-9,9-dimethylfluorene core. The amino group (-NH2) provides hydrogen bond donors, while the nitrogen atom itself can act as an acceptor, facilitating the formation of predictable structural motifs. nih.govsciencelink.net While the primary amino group is a classic hydrogen-bonding site, weaker C-H···O and C-H···N interactions also contribute significantly to the stability of the crystal lattice. mdpi.com

In derivatives of 9,9-dimethyl-9H-fluoren-2-amine, hydrogen bonding has been observed to dictate the supramolecular architecture. For example, a notable H-bonding interaction with a distance of 3.140 Å was identified between the nitro group of an acceptor on one molecule and a C-H group of the fluorene aromatic ring on an adjacent molecule. nih.gov In other, more complex fluorene derivatives, intramolecular hydrogen bonds are crucial for stabilizing the molecular conformation, with carbonyl oxygen atoms sometimes acting as acceptors for multiple C−H⋅⋅⋅O bonds. nih.gov These directed interactions are fundamental in creating ordered helical or layered structures, which are essential for charge transport and other electronic properties. mdpi.com

CH-π Interactions and Aromatic Stacking

Alongside hydrogen bonding, weaker but cumulatively significant CH-π and π-π stacking interactions are critical in the solid-state packing of fluorene derivatives. CH-π interactions occur when a C-H bond points towards the electron-rich face of an aromatic ring. nih.gov Aromatic or π-π stacking involves the attractive, noncovalent interactions between aromatic rings.

The packing is further defined by the stacking of these molecular dimers. Offset-π∙∙∙π stacking is commonly observed, where the aromatic units of adjacent molecules are layered with a slight displacement. mdpi.com The distances between the centers (centroids) of these interacting rings are typically in the range of 3.8 Å to over 5.6 Å, facilitating a staggered packing arrangement that adds to the crystal's stability. nih.govresearchgate.net These interactions are so crucial that they can be visualized using Hirshfeld surface analysis, where short C-H···π contacts appear as distinct features on the surface map. mdpi.com

Self-Assembly and Nanostructure Formation

Beyond the single crystal, molecules based on this compound can be designed to spontaneously organize into well-defined nanoscale architectures in solution or on surfaces. This process of self-assembly is driven by the same non-covalent interactions that govern crystal packing. By engineering the molecular structure, particularly by adding specific functional groups, these fluorene derivatives can form complex nanostructures like nanoparticles and micelles.

The ability to form these structures is highly dependent on the interplay between the π-conjugated fluorene core and appended side chains, as well as processing conditions. tue.nl This self-assembly is a powerful bottom-up approach to creating functional materials with tailored photophysical and electronic properties for use in sensors and imaging. bohrium.com

Micelle Formation and Topological Effects in Fluorene-Based Copolymers

A prominent example of self-assembly is the formation of micelles by amphiphilic block copolymers. These are macromolecules composed of two or more distinct polymer chains (blocks) with different affinities for a solvent—for instance, one being hydrophilic (water-loving) and the other hydrophobic (water-fearing). zhaw.ch In a selective solvent, these copolymers aggregate to form micelles, which typically consist of a core formed by the insoluble blocks and a surrounding corona formed by the soluble blocks. zhaw.chnih.gov

This principle has been applied to fluorene-based polymers. By creating amphiphilic diblock copolymers containing a hydrophobic, fluorene-based block and a hydrophilic block, researchers have induced the formation of spherical micelles in aqueous solutions. researchgate.net In these structures, the fluorene-containing blocks aggregate to form the core of the micelle to minimize their contact with water, while the hydrophilic blocks form the outer corona. The formation and size of these micelles can be controlled by factors such as copolymer concentration and the ratio of the different blocks. tue.nlnih.gov

| Copolymer System | Self-Assembly Behavior | Resulting Nanostructure | Key Finding |

|---|---|---|---|

| Amphiphilic block copolymers with a fluorene-containing block | Self-assembly in aqueous solution | Spherical micelles with a fluorene-based core | The hydrophobic nature of the fluorene block drives the formation of the micellar core. researchgate.net |

| Oligofluorenes with varying polar side chains | Self-assembly in water via reprecipitation | Fluorescent nanoparticles | The polarity of side chains influences the size and dynamics of the resulting nanostructures. tue.nl |

Role of Supramolecular Chemistry in Enhancing Material Performance

The deliberate control over intermolecular interactions, central to supramolecular chemistry, is a powerful strategy for enhancing the performance of materials derived from this compound. tue.nlresearchgate.net By directing the self-assembly and solid-state packing, it is possible to optimize the electronic and photophysical properties required for high-performance applications. tue.nl

For example, in materials designed for nonlinear optics, establishing a stable, non-centrosymmetric crystal packing is crucial. The combination of hydrogen bonds and CH-π interactions can lock molecules into a specific orientation, leading to the stabilization of the structure and the restriction of molecular rotations. nih.gov This rigidity can inhibit non-radiative energy dispersion, thereby enhancing the material's optical efficiency. nih.gov

In the context of organic electronics, such as phosphorescent OLEDs (PHOLEDs), the fluorene core provides an inherently high triplet energy, which is necessary to prevent exciton (B1674681) quenching and improve device efficiency. rsc.org The performance of these devices is heavily dependent on the morphology of the charge-transporting layers. Supramolecular control allows for the formation of highly ordered thin films with excellent thermal stability and resistance to solvents, leading to PHOLEDs with significantly improved current efficiency and external quantum efficiency. rsc.org The ability to control morphology through self-assembly is therefore a key factor in optimizing device performance. tue.nl

Biomedical and Pharmaceutical Research with 2 Amino 9,9 Dimethylfluorene Intermediates

Role as Pharmaceutical Intermediates in Drug Discovery

2-Amino-9,9-dimethylfluorene serves as a crucial starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications nih.gov. The amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This versatility has positioned this compound as a key building block in the development of novel drug candidates.

The fluorene (B118485) moiety itself is found in a number of biologically active compounds, and its incorporation into drug candidates can enhance their pharmacological and pharmacokinetic properties. Derivatives of this compound are explored for their potential to target specific biological pathways, offering possibilities for new therapeutic interventions njit.edu. The stable and predictable geometry of the 9,9-dimethylfluorene core provides a robust scaffold upon which various pharmacophores can be appended to optimize binding to biological targets.

While specific drugs on the market may not be directly synthesized from this compound, its role as a versatile intermediate in the drug discovery pipeline is significant. It enables the exploration of new chemical space and the generation of libraries of compounds for high-throughput screening and lead optimization. For instance, the synthesis of novel organosoluble polyarylates with diphenylamine-fluorene units has been achieved using the bisphenol monomer “N,N-di(4-hydroxyphenyl)-2-amino-9,9-dimethylfluorene” chemimpex.com.

Exploration of Bioactive Properties and Specific Biological Pathways

Research into the derivatives of this compound and related fluorene compounds has revealed a range of bioactive properties, particularly in the realm of anticancer research. These compounds have been shown to interact with various biological targets and pathways implicated in cancer progression.

One of the key areas of investigation is the development of fluorene-based compounds as kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern cancer therapy. While not all studies start directly from this compound, the broader class of fluorene derivatives has shown promise in this area. For example, a series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives incorporating quinoline, quinoxaline, and isoquinoline (B145761) moieties were synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase implicated in various cancers pensoft.net.

| Compound | Target | IC50 (µM) |

| 7b | FGFR1 | 3.1 |

| 9a | FGFR1 | 5.7 |

| 9b | FGFR1 | 3.3 |

| 9c | FGFR1 | 4.1 |

Table 1: Inhibitory activity of selected 2-hydroxy-1H-indene-1,3(2H)-dione derivatives against FGFR1. Data sourced from Pharmacia (2024). pensoft.net

Furthermore, a series of 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives, which share structural similarities with fluorene systems, have been synthesized and evaluated for their cytotoxic activity against breast cancer cells mdpi.com.

| Compound | Cell Line | IC50 (µg/mL) |

| 2 | BT20 | 25 |

| 3a | BT20 | 12.5 |

| 3c | BT20 | 50 |

| 6 | BT20 | 100 |

| 7 | BT20 | >100 |

| 14 | BT20 | 12.5 |

| 15a | BT20 | 12.5 |

Table 2: Cytotoxic activity of selected carbazole (B46965) derivatives against the BT20 breast cancer cell line. Data sourced from Molecules (2012). mdpi.com

The anticancer effect of some fluorene-related derivatives has been attributed to their ability to decrease cell division and inhibit cell migration mdpi.com. For instance, a 2-amino-1,3,4-thiadiazole (B1665364) based compound demonstrated antiproliferative effects in a range of tumor cell lines mdpi.com.

| Cell Line | Cancer Type | IC50 (µM) |

| SK-N-AS | Human neuroblastoma | 54.7 |

| TE671 | Human rhabdomyosarcoma–medulloblastoma | 26.0 |

| HT-29 | Human colon adenocarcinoma | 33.1 |

| A549 | Human lung carcinoma | 22.8 |

| C6 | Rat glioma | 27.3 |

Table 3: Antiproliferative effects of a 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivative (FABT). Data sourced from Bioorganic & Medicinal Chemistry Letters (2008). mdpi.com

Applications in Biochemical Processes including Cellular Tracking

The inherent fluorescent properties of the fluorene scaffold make this compound and its derivatives valuable tools in various biochemical applications, most notably in cellular imaging and tracking njit.edu. The ability to visualize dynamic cellular processes is crucial for understanding the complex mechanisms of life and disease.

Fluorene-based fluorescent probes are designed to have high fluorescence quantum yields and photostability, which are essential characteristics for effective bioimaging nih.gov. These probes can be tailored for multiphoton imaging, a technique that allows for deeper tissue penetration and reduced phototoxicity compared to conventional fluorescence microscopy nih.gov.

Researchers have developed amine-reactive fluorescent probes based on the fluorene ring system for the covalent attachment to amine-containing biomolecules nih.gov. This allows for the specific labeling and tracking of proteins and other important cellular components. For example, epi-fluorescence and two-photon fluorescence microscopy have been used to image H9c2 rat cardiomyoblasts stained with an efficient two-photon absorbing fluorene fluorophore nih.gov.

The general principle behind many fluorescent probes involves modulating the fluorescence properties of a fluorophore through mechanisms such as Photoinduced Electron Transfer (PeT) nih.gov. This allows for the design of "turn-on" or "turn-off" probes that change their fluorescence intensity in response to specific biological events or the presence of certain molecules. While the development of a wide array of fluorescent probes for various biological targets is an active area of research, the fluorene scaffold, as exemplified by derivatives of this compound, provides a robust platform for the creation of such advanced bioimaging tools nih.govmdpi.com.

Future Directions and Emerging Research Avenues for 2 Amino 9,9 Dimethylfluorene

Novel Synthetic Strategies and Catalytic Approaches

Future research into the synthesis of 2-Amino-9,9-dimethylfluorene and its derivatives is trending towards more efficient, selective, and sustainable methods. While traditional syntheses often involve the reduction of a corresponding nitrofluorene precursor, which itself is synthesized in multiple steps, emerging strategies focus on streamlining these processes through advanced catalysis.

One promising avenue is the refinement of transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to directly introduce the amino group onto the fluorene (B118485) core. This approach can offer higher yields and broader functional group tolerance compared to classical methods.

Furthermore, the field is moving towards photocatalysis, which utilizes light energy to drive chemical reactions under mild conditions. Developing photocatalytic C-H amination techniques for the fluorene scaffold could represent a significant leap forward, minimizing waste and avoiding the need for pre-functionalized starting materials. Another key area of development is enantioselective organocatalysis, which employs small, chiral organic molecules to catalyze reactions that produce specific stereoisomers. mdpi.com This is particularly relevant for creating chiral fluorene derivatives for applications in nonlinear optics and chiroptical materials.

Advanced Functional Materials with Tailored Properties

The functionalization of this compound is a cornerstone for creating sophisticated materials with properties tailored for specific, high-performance applications. chemimpex.com Its derivatives are integral to the advancement of organic electronics, nonlinear optical (NLO) materials, and specialty polymers.

In the realm of organic electronics, this compound is a foundational component for:

Organic Light-Emitting Diodes (OLEDs): It is used to construct hole transport materials (HTMs) and emissive host materials. By modifying the amino group, researchers can fine-tune the HOMO/LUMO energy levels to improve charge injection and transport, leading to devices with higher efficiency and longer operational stability. entrepreneur-cn.com Alkyl fluorene-based HTMs have demonstrated high triplet energies, which are crucial for minimizing exciton (B1674681) quenching in high-efficiency phosphorescent OLEDs (PHOLEDs). rsc.org

The compound is also pivotal in the design of NLO materials. By creating donor-π-acceptor (D-π-A) architectures where the amino-fluorene unit acts as the donor and is connected via a conjugated bridge to an electron-acceptor group, molecules with large first hyperpolarizability (β) values can be achieved. nih.gov These materials are sought after for applications in optical switching, telecommunications, and information processing. nih.gov

| Material Class | Role of this compound Unit | Tailored Property | Emerging Application |

|---|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Core building block for hole transport layers and emissive materials. | Optimized energy levels, high thermal stability, enhanced charge mobility. entrepreneur-cn.com | Flexible displays, solution-processed PHOLEDs, transparent solar cells. rsc.org |

| Nonlinear Optical (NLO) Chromophores | Acts as an electron-donating moiety in D-π-A systems. | High first hyperpolarizability (β), thermal stability. nih.gov | Optical data storage, electro-optic modulators, sensor protection. nih.gov |

| High-Performance Polymers | Monomer incorporated into polymer backbones (e.g., polyarylates). | Improved mechanical strength, thermal resistance, and solubility. | Aerospace components, advanced packaging, membrane separations. |

| Fluorescent Probes | Core fluorophore structure. | High quantum yield, photostability, tunable emission spectra. | Two-photon bioimaging, chemical sensors. researchgate.net |

Interdisciplinary Research in Bio- and Nanotechnology

The unique photophysical properties of the this compound scaffold are being increasingly leveraged in interdisciplinary fields, particularly at the intersection of chemistry, biology, and nanotechnology.

Biotechnology: The compound serves as a vital precursor for advanced fluorescent dyes and probes. chemimpex.com Its rigid structure leads to high fluorescence quantum yields, making its derivatives ideal for sensitive detection and imaging applications. Future research is focused on developing "smart" probes that respond to specific biological analytes or environmental changes (e.g., pH, ion concentration), enabling real-time monitoring of cellular processes. chemimpex.com Furthermore, the inherent biological activity of some fluorene derivatives has spurred investigations into their use as scaffolds for new therapeutic agents, including anticancer and antimicrobial drugs. entrepreneur-cn.comnih.gov

Nanotechnology: In the nanoscale realm, this compound derivatives are being explored as components of molecular wires and nanodevices. tue.nl Their defined structure and predictable electronic properties are essential for building functional molecular-scale circuits. Applications in nanotechnology also include the development of highly sensitive chemical sensors, where the fluorescence of a fluorene-based material is quenched or enhanced upon binding to a target analyte.

Computational Design and High-Throughput Screening of New Derivatives

The discovery of new this compound derivatives with enhanced properties is being accelerated by the integration of computational chemistry and high-throughput screening (HTS) techniques.

Computational Design: Quantum chemistry methods, such as Density Functional Theory (DFT), allow researchers to predict the geometric and electronic properties of novel derivatives before they are synthesized in the lab. umich.edu This in silico approach can accurately forecast key parameters like HOMO-LUMO energy gaps, absorption/emission spectra, and nonlinear optical responses. mdpi.comresearchgate.net By computationally screening virtual libraries of candidate molecules, scientists can prioritize the most promising structures for synthesis, significantly reducing the time and resources required for materials discovery.

High-Throughput Screening (HTS): Complementing computational design, HTS enables the rapid experimental evaluation of large libraries of newly synthesized compounds. For instance, fluorescence-based HTS assays can be developed to quickly identify derivatives with optimal photophysical properties for bioimaging or sensing applications. By combining rational design through computation with rapid experimental validation, the pace of innovation in developing new functional materials based on this compound is expected to increase dramatically.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-9,9-dimethylfluorene, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via bromination of 9,9-dimethylfluorene followed by amination. For example, intermediates like 2-Bromo-9,9-dimethylfluorene (CAS 28320-31-2) are used, with amination achieved via Buchwald-Hartwig coupling or nucleophilic substitution . Purification often involves sublimation (as noted for related fluorene derivatives) or HPLC to achieve ≥98% purity . Purity validation requires GC-MS or HPLC coupled with UV detection, referencing retention times and spectral matches .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : The compound is sensitive to light and oxidation. Storage recommendations include dark glass vials under inert gas (e.g., argon) at room temperature. Stability studies indicate decomposition under prolonged exposure to oxygen, necessitating periodic purity checks via TLC or HPLC .

Q. What spectroscopic techniques are used to confirm its molecular structure?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.5–1.7 ppm). The InChIKey (GUTJITRKAMCHSD-UHFFFAOYSA-N) aids in database matching .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 209.1205 (calculated for CHN) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, melting point)?

- Methodological Answer : Variations in density (1.1 vs. 1.107 g/cm³) and melting point (166–170°C vs. 168°C) arise from differences in crystallization solvents or instrumentation. Reproducibility requires standardized protocols:

- Density : Use a pycnometer with temperature control (±0.1°C).